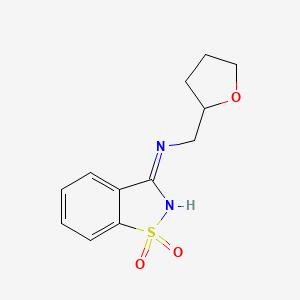![molecular formula C18H27N5O B6010412 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, also known as CPP, is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, making it an important target for therapeutic interventions.
Mécanisme D'action
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine binds to the glycine site of the NMDA receptor, preventing the influx of calcium ions and subsequent activation of downstream signaling pathways. This results in a reduction in neuronal excitability and synaptic plasticity, leading to potential therapeutic effects in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate neurotransmitter release and synaptic plasticity, leading to improvements in learning and memory. It has also been demonstrated to have anti-inflammatory and analgesic effects, potentially through modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is its high selectivity for the glycine site of the NMDA receptor, which minimizes off-target effects. However, its potency and potential toxicity may also limit its use in certain experimental settings.
Orientations Futures
Future research on 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine could focus on its potential therapeutic applications in specific neurological and psychiatric disorders, as well as its effects on other neurotransmitter systems and signaling pathways. Additionally, further investigation into the safety and toxicity of this compound could inform its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the condensation of 4,6-dichloropyrimidine with piperazine and subsequent reaction with cyclopentanecarbonyl chloride and pyrrolidine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been investigated for its analgesic and anti-inflammatory effects.
Propriétés
IUPAC Name |
cyclopentyl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c24-18(15-5-1-2-6-15)23-11-9-22(10-12-23)17-13-16(19-14-20-17)21-7-3-4-8-21/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAGSBOKZHJWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6010329.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6010354.png)
![11-[(5-bromo-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6010358.png)

![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
